6-Azido-N-Boc-hexylamine

Overview

Description

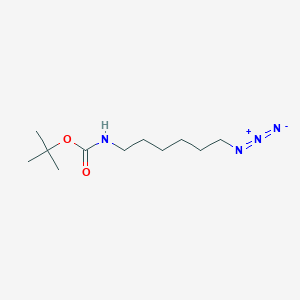

6-Azido-N-Boc-hexylamine (CAS: 129392-87-6) is a specialized organic compound featuring a hexylamine backbone modified with an azide (-N₃) group and a tert-butoxycarbonyl (Boc) protecting group on the amine. Its molecular formula is C₁₁H₂₂N₄O₂, with a molecular weight of 242.32 g/mol . The compound exists as a liquid (oil) at room temperature and is typically stored at -20°C to maintain stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Azido-N-Boc-hexylamine typically involves a multi-step process:

Protection of the Amino Group: The synthesis begins with 6-amino-1-hexanol, which is reacted with di-tert-butyl dicarbonate in dichloromethane at room temperature for 16 hours to protect the amino group.

Formation of the Mesylate Intermediate: The protected amine is then treated with methanesulfonyl chloride and triethylamine in dichloromethane at room temperature for another 16 hours to form the mesylate intermediate.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthetic route described above can be scaled up for industrial purposes with appropriate modifications to reaction conditions and equipment to ensure safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

6-Azido-N-Boc-hexylamine can undergo various chemical reactions, including:

Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, particularly with terminal alkynes, to form triazoles via the Huisgen cycloaddition reaction.

Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

Nucleophilic Substitution: Terminal alkynes, copper(I) catalysts, and appropriate solvents (e.g., tetrahydrofuran) are commonly used.

Reduction: Hydrogen gas and palladium catalysts are typical reagents for the reduction of the azido group.

Major Products

Scientific Research Applications

Metabolic Labeling Techniques : The incorporation of non-canonical amino acids, such as azidohomoalanine, into proteins allows researchers to label and track protein synthesis and dynamics within living cells.

Application of 6-Azido-N-Boc-hexylamine : This compound can be used in metabolic labeling protocols to visualize and quantify newly synthesized matrix components in tissue engineering studies. It aids in understanding cell-material interactions and the effects of extracellular matrix properties on cellular behavior .

Polymer Chemistry

Bioinspired Polymers : Recent advances in polymer chemistry have explored the use of azide-functionalized compounds to create bioinspired materials that mimic biological functions.

Utility of this compound : Its azido group can participate in click chemistry reactions, enabling the development of glycopolypeptides and other functional polymers. These polymers can be designed for specific applications, such as drug delivery systems or tissue scaffolds .

Case Studies and Research Findings

Several studies have highlighted the applications of this compound:

- Tissue Engineering : In a study focusing on the spatiotemporal evolution of extracellular matrix components, researchers utilized metabolic labeling with azide-containing compounds to visualize matrix deposition by cells cultured in hydrogels. This approach provided insights into how mechanical cues influence cell behavior and matrix remodeling .

- Inhibition Assays : Research involving azido derivatives has demonstrated their potential as inhibitors in various biochemical pathways. For instance, compounds derived from hexylamine showed promising inhibition rates against specific enzymes, indicating their utility in drug design .

Mechanism of Action

The mechanism of action of 6-Azido-N-Boc-hexylamine involves its ability to act as a cleavable linker in bioconjugation approaches. This compound can attach to various molecules, facilitating targeted therapeutic release mechanisms. In anticancer research, it inhibits cell proliferation and induces apoptosis by interacting with specific molecular targets and pathways.

Comparison with Similar Compounds

The following table and analysis highlight structural, functional, and applicative differences between 6-Azido-N-Boc-hexylamine and related compounds.

Table 1: Comparative Analysis of this compound and Analogues

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Functional Groups | Applications | Physical State | Storage Conditions | Purity |

|---|---|---|---|---|---|---|---|---|

| This compound | 129392-87-6 | C₁₁H₂₂N₄O₂ | 242.32 | Azide, Boc-protected amine | ADC synthesis, bioconjugation | Liquid (Oil) | -20°C, ambient shipping | 97% |

| 6-Azido-hexylamine | 349553-73-7 | C₆H₁₄N₄ | 142.20 | Azide, primary amine | ADC linkers, click chemistry | Not specified | Not specified | Not specified |

| 6-Azido-hexanoic acid | Not provided | C₆H₁₁N₃O₂ | 157.17 | Azide, carboxylic acid | Fluorescent labeling | Solid (assumed) | Not specified | Not specified |

Structural and Functional Differences

6-Azido-hexylamine (CAS: 349553-73-7):

- Lacks the Boc group, exposing a reactive primary amine.

- Higher reactivity in amine-specific conjugations (e.g., NHS ester coupling) but requires careful handling due to instability .

- Molecular weight is significantly lower (142.20 g/mol), making it more suitable for applications requiring smaller linkers .

6-Azido-hexanoic acid: Contains a carboxylic acid (-COOH) instead of a Boc-protected amine. Utilized in carbodiimide-mediated couplings (e.g., EDC/NHS chemistry) for attaching fluorescent dyes or proteins . Solid state suggests lower solubility in hydrophobic environments compared to the liquid/oil form of this compound .

Other Derivatives: 6-(7-Nitrobenzofurazan-4-ylamino)hexanoic acid (CAS: Not provided): Modified with a fluorescent nitrobenzofurazan group, enabling applications in fluorescence microscopy .

Stability and Reactivity

- Boc Protection : The Boc group in this compound enhances stability during storage and synthesis, preventing unwanted side reactions at the amine site .

- Azide Reactivity: All three compounds share azide-based reactivity but differ in secondary functional groups, dictating their conjugation pathways. For example: this compound: Requires deprotection before amine-specific reactions. 6-Azido-hexanoic acid: Directly reacts via carboxylic acid activation .

Research Findings

- ADC Synthesis : this compound’s orthogonal protection strategy (azide + Boc) allows sequential conjugation steps, reducing cross-reactivity in ADC assembly .

- Cost Considerations : this compound is priced at €264.00/g (1g scale), reflecting its specialized role in high-value bioconjugation workflows .

Biological Activity

6-Azido-N-Boc-hexylamine is a compound that has garnered attention in biochemical research due to its unique structural properties and potential applications in various fields, including medicinal chemistry and bioconjugation. This article provides a comprehensive overview of its biological activity, synthesis, and applications based on diverse research findings.

Chemical Structure and Properties

- Molecular Formula : C11H22N4O2

- Molecular Weight : 242.32 g/mol

- CAS Number : 129392-87-6

The compound features an azido group, which is known for its reactivity in click chemistry, allowing it to form stable bonds with various biomolecules. The N-Boc (tert-butyloxycarbonyl) protecting group enhances its stability and solubility in organic solvents, making it suitable for various chemical reactions.

Synthesis

The synthesis of this compound involves several steps:

- Protection of Amine : Hexylamine is reacted with di-tert-butyl dicarbonate to protect the amine group.

- Formation of Sulfonamide : The protected amine is treated with methanesulfonyl chloride.

- Azidation : The sulfonamide is then reacted with sodium azide in DMF at elevated temperatures to introduce the azido group.

The overall yield of this synthesis process is approximately 85% .

Bioconjugation Applications

This compound serves as a versatile linker in bioconjugation techniques. Its azido group allows for selective coupling to alkyne-bearing biomolecules via the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly referred to as "click chemistry." This property is particularly useful for:

- Labeling Biomolecules : It can be used to attach fluorescent dyes or other tags to proteins or nucleic acids for visualization in biological assays.

- Drug Delivery Systems : The compound can be incorporated into drug delivery systems where controlled release of therapeutic agents is desired .

Study on Bioconjugation Efficiency

A study investigated the efficiency of using this compound in the conjugation of dextrans to proteins. The results indicated that the click reaction proceeded with high efficiency, yielding stable conjugates that retained biological activity. This demonstrates the potential of this compound in developing targeted therapies and diagnostic tools .

Comparative Analysis with Other Azides

Comparative studies have shown that this compound exhibits favorable properties over other azides due to its enhanced solubility and stability under physiological conditions. This has implications for its use in live-cell imaging and other biological applications where stability is crucial .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 6-Azido-N-Boc-hexylamine, and how can reaction purity be verified?

- Methodological Answer : The synthesis of this compound typically involves introducing the azide group to a hexylamine backbone followed by Boc protection. Purity verification requires analytical techniques such as NMR to confirm structural integrity and absence of major impurities (>95% purity threshold, as in analogous syntheses ). Liquid chromatography-mass spectrometry (LC-MS) can further validate molecular weight and detect byproducts. Researchers should compare spectral data with reference standards and report deviations in chemical shifts or unexpected peaks.

Q. What storage conditions are recommended for this compound to maintain its reactivity in click chemistry applications?

- Methodological Answer : Due to the azide group’s sensitivity to light and heat, the compound should be stored at ≤-20°C in airtight, light-resistant containers. Solubility in DMSO or DMF allows aliquoting to minimize freeze-thaw cycles, which can degrade azide reactivity. Stability tests should include periodic NMR checks to detect decomposition (e.g., azide reduction to amine) .

Q. How does the solubility profile of this compound influence its application in bioconjugation protocols?

- Methodological Answer : The compound’s solubility in polar aprotic solvents (e.g., DMSO, DMF) enables its use in aqueous-organic reaction systems. For in situ click reactions with DBCO-functionalized biomolecules, researchers should optimize solvent ratios to balance solubility and biocompatibility. Precipitation or turbidity during reactions indicates poor solubility, necessitating solvent titration or surfactant addition .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction efficiencies when using this compound in bioconjugation?

- Methodological Answer : Discrepancies in reaction yields often stem from variables like catalyst concentration, solvent purity, or azide/alkyne stoichiometry. Systematic optimization using design-of-experiments (DoE) frameworks can identify critical factors. For example, copper-catalyzed azide-alkyne cycloaddition (CuAAC) efficiency depends on reducing agents (e.g., sodium ascorbate) and copper source (e.g., CuSO). Contradictory results should be analyzed using kinetic studies or side-reaction profiling (e.g., by LC-MS) .

Q. What methodological considerations are critical when designing longitudinal stability studies for azide-containing compounds like this compound?

- Methodological Answer : Longitudinal studies require controlled variables (temperature, humidity) and time-point sampling (e.g., 0, 3, 6, 12 months). Analytical methods must be validated for sensitivity to degradation products (e.g., HPLC with UV detection at 210 nm for azide loss). Accelerated stability testing (e.g., 40°C/75% RH) can predict shelf-life but must correlate with real-time data. Include positive controls (e.g., azide-free analogs) to distinguish compound-specific degradation .

Q. How can researchers optimize the use of this compound in antibody-drug conjugate (ADC) synthesis while minimizing side reactions?

- Methodological Answer : ADC synthesis requires balancing linker stability and payload release. For this compound, evaluate pH-dependent Boc deprotection kinetics to ensure azide reactivity is preserved. Side reactions (e.g., hydrolysis) can be mitigated by adjusting reaction pH (5.5–7.4) and temperature (4–25°C). Use orthogonal purification methods (e.g., size-exclusion chromatography) to isolate conjugates from unreacted azide or linker .

Q. Data Contradiction and Analysis

Q. How should researchers address conflicting data on the cytotoxicity of this compound in cell-based assays?

- Methodological Answer : Cytotoxicity discrepancies may arise from cell line variability, azide concentration, or residual solvents (e.g., DMSO). Standardize assays using multiple cell lines (e.g., HEK293, HeLa) and include solvent-only controls. Dose-response curves (0.1–100 µM) can identify non-linear effects. For ADC applications, differentiate linker toxicity from payload effects using unconjugated linker controls .

Q. Experimental Design Frameworks

Q. What frameworks are suitable for formulating hypothesis-driven research questions involving this compound?

- Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and PICO framework (Population, Intervention, Comparison, Outcome). For example:

- Population : Cancer cell lines expressing target antigens.

- Intervention : ADC synthesized with this compound.

- Comparison : Non-targeted azide conjugates.

- Outcome : Tumor cell viability reduction ≥50% .

Q. Data Presentation and Reproducibility

Q. What safety protocols are essential when handling this compound in high-throughput settings?

- Methodological Answer : Azides are potentially explosive under mechanical stress or high concentrations. Use dilute solutions (<1 M), avoid grinding, and conduct reactions in fume hoods with blast shields. Emergency protocols should include spill containment with sand and disposal via azide-neutralizing solutions (e.g., NaNO/HCl) .

Properties

IUPAC Name |

tert-butyl N-(6-azidohexyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N4O2/c1-11(2,3)17-10(16)13-8-6-4-5-7-9-14-15-12/h4-9H2,1-3H3,(H,13,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOVHBVRTWMFCGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCCCCN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80650628 | |

| Record name | tert-Butyl (6-azidohexyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80650628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129392-87-6 | |

| Record name | tert-Butyl (6-azidohexyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80650628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.